molecular formula C18H27NO B189373 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine CAS No. 5451-32-1

6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine

Katalognummer B189373
CAS-Nummer: 5451-32-1
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: FJJNDVRACQEKCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine, also known as TCB2, is a benzoxazine derivative that has shown potential in scientific research applications. It is a relatively new compound that has gained attention due to its unique structure and potential therapeutic effects.

Wirkmechanismus

6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine acts as a partial agonist at the 5-HT2A receptor, meaning it can activate the receptor to some extent but not fully. This activation leads to changes in neuronal activity and neurotransmitter release, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine can increase cortical activity and enhance the release of neurotransmitters such as dopamine and glutamate. It has also been shown to increase neuroplasticity, which is the brain's ability to adapt and change in response to experience.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is its high selectivity for the 5-HT2A receptor, which allows for more specific targeting of this receptor compared to other compounds. However, 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is a relatively new compound and its effects are not yet fully understood. Additionally, its synthesis can be complex and time-consuming, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several areas of future research for 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine. One potential direction is further exploration of its potential as a therapeutic agent for neurological disorders such as depression and anxiety. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new compounds based on the structure of 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine that may have even greater therapeutic potential.

Synthesemethoden

The synthesis of 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine involves the reaction of 2-aminophenol with tert-butyl-4-hydroxybenzoate in the presence of a catalyst. The resulting compound is then reacted with cyclohexanone to yield 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine.

Wissenschaftliche Forschungsanwendungen

6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine has been studied for its potential as a therapeutic agent for various neurological disorders. Studies have shown that 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine has a high affinity for the serotonin 5-HT2A receptor, which is involved in regulating mood and cognition. 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine has also been studied for its potential as a treatment for addiction and anxiety disorders.

Eigenschaften

CAS-Nummer

5451-32-1

Produktname

6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine

Molekularformel

C18H27NO

Molekulargewicht

273.4 g/mol

IUPAC-Name

6-tert-butyl-3-cyclohexyl-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C18H27NO/c1-18(2,3)15-9-10-17-14(11-15)12-19(13-20-17)16-7-5-4-6-8-16/h9-11,16H,4-8,12-13H2,1-3H3

InChI-Schlüssel

FJJNDVRACQEKCJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)OCN(C2)C3CCCCC3

Kanonische SMILES

CC(C)(C)C1=CC2=C(C=C1)OCN(C2)C3CCCCC3

Andere CAS-Nummern

5451-32-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.